N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide
Description
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide is a structurally complex acetamide derivative characterized by two key moieties:
- 2,2-Dimethylcyclohexylamino group: This substituent contributes to lipophilicity and may influence receptor-binding specificity due to its bulky, hydrophobic nature.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-15(2)9-5-4-6-13(15)18-10-14(20)19-16(3,11-17)12-7-8-12/h12-13,18H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKZGQPBRXEFPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NCC(=O)NC(C)(C#N)C2CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the formation of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclopropyl intermediate is replaced by a cyanide ion.
Coupling with Dimethylcyclohexylamine: The final step involves coupling the cyano-cyclopropyl intermediate with 2,2-dimethylcyclohexylamine. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as carbodiimides or activated esters.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of amines or alcohols.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Amines, alcohols, or other substituted derivatives.
Scientific Research Applications
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and cyclopropyl ring can contribute to the compound’s binding affinity and specificity, while the dimethylcyclohexylamine moiety can influence its pharmacokinetic properties.
Comparison with Similar Compounds
N-Cyclohexyl-2-(1-pentylindol-3-yl)acetamide
- Substituents: Cyclohexyl (non-methylated) and indole-pentyl groups.
- Comparison: The absence of dimethyl substitution on the cyclohexyl ring reduces steric bulk compared to the target compound.
6-(2-Chlorophenyl)-1-methyl-8-nitro-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
- Substituents : Chlorophenyl and nitro groups on a fused triazolo-diazepine scaffold.
Benzothiazole-Based Acetamides from
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide
- Substituents : Trifluoromethylbenzothiazole and diphenyl groups.
- Comparison : The trifluoromethyl group enhances electronegativity and metabolic resistance, while the benzothiazole core may confer fluorescence or kinase-inhibitory properties. The target compound’s cyclopropane and dimethylcyclohexyl groups prioritize steric effects over electronic modulation .
N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
- Substituents : Methoxybenzothiazole and chlorophenyl groups.
Cyano-Substituted Acetamides from
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Substituents: Cyano and methylaminocarbonyl groups.
- Comparison: The cyano group in both compounds enhances polarity, but the target compound’s cyclopropane and dimethylcyclohexyl groups introduce greater steric complexity, likely reducing aqueous solubility compared to this simpler analog .
Data Table: Structural and Hypothesized Property Comparison
Research Findings and Limitations
- Structural Insights: The target compound’s unique combination of cyclopropane and dimethylcyclohexyl groups distinguishes it from benzothiazole-based () and simpler cyano-acetamides (). These features may enhance target selectivity but pose synthetic challenges.
- Toxicological Gaps: As noted for 2-cyano-N-[(methylamino)carbonyl]acetamide , toxicological data for structurally complex acetamides are often incomplete, implying similar uncertainties for the target compound.
Biological Activity
N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O
- Molecular Weight : 238.31 g/mol
- IUPAC Name : this compound
The presence of the cyano group and the cyclopropyl moiety contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an agonist or antagonist at various receptors, which can lead to diverse pharmacological effects.
Potential Mechanisms Include:
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to metabolism and cell proliferation.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
Biological Activity Data
A summary of biological activity data for the compound is presented in the table below:
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Elian et al. (2024) demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This study highlighted its potential as a lead compound for developing new antimicrobial agents .
- Cytotoxic Effects : Another investigation explored the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it effectively reduced cell viability in a dose-dependent manner, suggesting its potential use in cancer therapy .
- Receptor Interaction Studies : Research focusing on receptor interactions revealed that the compound acts as a selective agonist for certain GPCRs involved in metabolic regulation. This finding opens avenues for its application in metabolic disorders .
Q & A
Q. What are the recommended synthetic routes for N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2-dimethylcyclohexyl)amino]acetamide?
Methodological Answer: A plausible route involves coupling a cyano-substituted cyclopropylethylamine with a 2,2-dimethylcyclohexylamino acetamide precursor. For example, TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) can be used as a coupling agent under anhydrous conditions in dichloromethane (DCM) at 0–5°C, followed by purification via column chromatography. This approach is analogous to methods used for structurally similar acetamides, where controlled temperature and stoichiometric ratios of reagents are critical for achieving high yields .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Compare and NMR spectra with computational predictions (e.g., using PubChem’s InChI data) to verify functional groups and stereochemistry .
- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), as demonstrated in studies of related pyridine-acetamide derivatives .
- X-ray Crystallography : Resolve crystal structures to validate stereochemical assignments, as done for N-[2-Methyl-1-(2-naphthyl)propenyl]acetamide .
Q. What safety precautions are necessary when handling this compound in the lab?
Methodological Answer: Given limited toxicological data (common for novel compounds), adopt universal precautions:
- Use fume hoods and personal protective equipment (PPE) to minimize inhalation/contact.
- Follow protocols for hazardous acetamide derivatives, such as sodium bicarbonate washes during workup to neutralize acidic byproducts .
- Refer to institutional chemical hygiene plans for emergency procedures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation . Validate computational predictions with small-scale reactions monitored by TLC or HPLC .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related acetamides?
Methodological Answer:
- Experimental Replication : Standardize assays (e.g., enzyme inhibition, cytotoxicity) across labs using identical cell lines (e.g., HEK293) and controls.
- Meta-Analysis : Statistically aggregate data from multiple studies to identify confounding variables (e.g., impurities in synthesis batches) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyano vs. methyl groups) to isolate bioactivity drivers .
Q. How can researchers design stability studies for this compound under varying environmental conditions?
Methodological Answer:
- Accelerated Degradation Testing : Expose the compound to stressors (e.g., UV light, humidity) and analyze degradation products via LC-MS.
- Atmospheric Chemistry Models : Adapt methods from energy-related pollutant studies to predict oxidative degradation pathways in air/water interfaces .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert and oxidative atmospheres .
Q. What advanced techniques characterize its interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors in real time.
- Cryo-Electron Microscopy (Cryo-EM) : Resolve compound-protein complexes at near-atomic resolution.
- Molecular Dynamics (MD) Simulations : Predict binding modes and residence times using force fields parameterized for cyano and acetamide groups .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
Methodological Answer:
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance aqueous solubility, as validated for similar acetamides .
- Nanoparticle Encapsulation : Use lipid-based carriers to improve pharmacokinetic profiles, leveraging methodologies from anticancer drug studies .
- In Silico LogP Prediction : Optimize lipophilicity by modifying substituents (e.g., cyclopropyl vs. cyclohexyl groups) using software like Schrödinger’s QikProp .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results by re-examining reaction conditions (e.g., solvent purity, catalyst load) and analytical calibration standards .
- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) protocols, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
